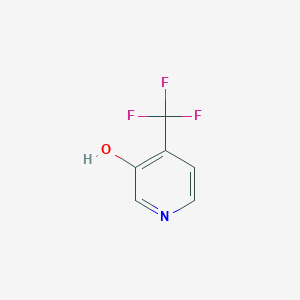

4-(Trifluoromethyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-10-3-5(4)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCPGVBFXQBORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649097 | |

| Record name | 4-(Trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936841-71-3 | |

| Record name | 4-(Trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of the Trifluoromethyl Group in Pyridine Rings: A Medicinal Chemistry Perspective

[1]

Part 1: Physicochemical & Electronic Profiling[1]

The trifluoromethyl group is not merely a "fat lipophilic bullet"; it is an electronic modulator that reshapes the pyridine ring's reactivity and interaction potential.

Electronic Modulation (The Hammett Effect)

The

-

Basicity Reduction: The electron density on the pyridine nitrogen is significantly reduced, lowering the

of the conjugate acid. While unsubstituted pyridine has a

Lipophilicity and Dipole Moments

The

| Property | Pyridine | 3-(Trifluoromethyl)pyridine | Benzotrifluoride (Reference) |

| 5.23 | ~2.6 (Est.)[1] | N/A | |

| 0.65 | ~1.7 | 3.0 | |

| Boiling Point | 115°C | 113–115°C | 102°C |

| Dipole Moment | 2.2 D | ~2.0 D | 2.86 D |

Metabolic Blocking

The pyridine ring is electron-deficient, but the nitrogen atom can still be susceptible to N-oxidation, and the ring carbons to oxidative metabolism.

-

Mechanism: The steric bulk (Van der Waals radius ~2.7 Å, similar to an isopropyl group) and strong C-F bond energy (~116 kcal/mol) of the

group block metabolic attack at the site of attachment.[1] -

Deactivation: The electron-withdrawing nature further deactivates the ring towards electrophilic metabolic oxidation (e.g., by CYP450 enzymes), extending the drug's half-life (

).[1]

Part 2: Pharmacological Implications & Case Studies[1]

Case Study: Apalutamide (Erleada®)[1]

-

Indication: Prostate Cancer (Androgen Receptor Antagonist).[1]

-

Structure: Contains a 6-cyano-5-(trifluoromethyl)pyridin-3-yl moiety.

-

Role of

:-

Binding: The

group fills a specific hydrophobic pocket in the androgen receptor, increasing binding affinity via hydrophobic interactions and shape complementarity.[1] -

Stability: It protects the pyridine ring from rapid oxidative metabolism, allowing for once-daily oral dosing.

-

Case Study: Enasidenib (Idhifa®)

-

Indication: Acute Myeloid Leukemia (IDH2 Inhibitor).[1]

-

Structure: Features two trifluoromethylpyridine motifs: a 6-(trifluoromethyl)pyridin-2-yl group and a 2-(trifluoromethyl)pyridin-4-yl amine.

-

Role of

:-

Conformational Control: The steric bulk of the

groups restricts bond rotation, locking the molecule into a bioactive conformation that fits the allosteric binding site of the IDH2 mutant enzyme.[1] -

Permeability: The modulation of the pyridine nitrogen's basicity ensures the drug remains sufficiently lipophilic to cross cellular membranes to reach the mitochondrial target.

-

Part 3: Synthetic Strategies

Installing a

Radical Trifluoromethylation (Minisci-Type)

The most versatile modern approach involves the addition of nucleophilic

-

Reagents: Langlois Reagent (

) or Togni’s Reagent.[1] -

Mechanism: Oxidative generation of

radical -

Selectivity: Favors the 2- and 4-positions due to the stability of the radical intermediate.

Metal-Catalyzed Cross-Coupling

For precise regiocontrol, palladium or copper-catalyzed coupling of halopyridines with

-

Reagents:

or

Figure 1: Strategic synthetic pathways for accessing trifluoromethylated pyridines.[1]

Part 4: Experimental Protocol

Protocol: Innate Radical Trifluoromethylation of Pyridine (Minisci)

Adapted from recent methodologies (e.g., Baran, MacMillan).[1]

Objective: Direct C-H trifluoromethylation of a pyridine substrate.

Reagents:

-

Substrate: Pyridine derivative (1.0 equiv)[1]

-

Source: Sodium triflinate (Langlois Reagent, 3.0 equiv)[1]

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq, 5.0 equiv)[1]

-

Solvent: DMSO/Water (3:1)[1]

-

Acid: TFA (1.0 equiv) - Critical for activating the pyridine ring.[1]

Workflow:

-

Setup: In a specific vial equipped with a stir bar, dissolve the pyridine substrate (0.5 mmol) in DMSO (1.5 mL) and Water (0.5 mL).

-

Activation: Add TFA (0.5 mmol) dropwise to protonate the pyridine nitrogen. Note: Protonation increases the electrophilicity of the ring, facilitating radical attack.

-

Reagent Addition: Add Sodium triflinate (1.5 mmol) in one portion.

-

Initiation: Cool the mixture to 0°C, then add TBHP (2.5 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Workup: Quench with saturated

(neutralize acid). Extract with Ethyl Acetate (3x).[1] -

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

-

TLC: Monitor disappearance of the polar pyridinium salt spot.

-

NMR: Look for the characteristic

singlet in

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: MDPI (Processes) [Link][1]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif. Source: Journal of Pesticide Science [Link][1]

-

Apalutamide (Erleada) Prescribing Information & Chemistry. Source: FDA Access Data [Link][1][3]

-

Enasidenib Structure and Properties. Source: PubChem [Link][1]

-

Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Minisci). Source: Journal of the American Chemical Society [Link][1]

Technical Monograph: 4-(Trifluoromethyl)pyridin-3-ol

The following technical guide provides an in-depth analysis of 4-(Trifluoromethyl)pyridin-3-ol , a specialized fluorinated heterocyclic scaffold used in high-value medicinal chemistry and agrochemical design.

Core Identity & Strategic Application in Drug Discovery

Executive Summary

This compound (CAS: 936841-71-3) represents a critical "privileged structure" in modern medicinal chemistry. It combines the hydrogen-bond donor/acceptor capability of the 3-hydroxypyridine motif with the metabolic stability and lipophilicity of the trifluoromethyl (

Physicochemical Profile

The introduction of a

Key Properties Table

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | Compact scaffold | |

| Molecular Weight | 163.10 g/mol | Fragment-based drug discovery (FBDD) compliant |

| Predicted pKa (OH) | ~5.8 – 6.5 | Significantly more acidic than 3-hydroxypyridine (pKa ~8.7) due to electron-withdrawing |

| Lipophilicity ( | ~1.8 | Enhanced membrane permeability compared to parent pyridine. |

| H-Bond Potential | Donor (OH) & Acceptor (N) | Capable of bidentate chelation or intramolecular H-bonding. |

Tautomeric Equilibrium

A critical consideration for docking studies and synthesis is the tautomeric balance. 3-Hydroxypyridines exist in equilibrium between the neutral enol form and the zwitterionic pyridinium-3-olate form.

-

Effect of C4-CF3: The strong electron-withdrawing nature of the trifluoromethyl group destabilizes the positive charge on the nitrogen in the zwitterion, shifting the equilibrium toward the neutral hydroxy form in non-polar solvents. However, in aqueous biological media, the anionic form (pyridin-3-olate) becomes accessible at physiological pH due to the lowered pKa.

Figure 1: Tautomeric and ionization states influenced by the electron-withdrawing C4-substituent.

Synthesis Strategies

Producing this compound with high regiocontrol is synthetically challenging due to the competing directing effects of the pyridine nitrogen and the hydroxyl group.

Method A: De Novo Cyclization (Industrial Route)

For scalable synthesis, building the pyridine ring is superior to functionalizing an existing ring. This method utilizes trifluoromethylated building blocks.[1][2][3]

Protocol:

-

Precursors: Ethyl 4,4,4-trifluoro-3-oxobutanoate + 2-aminoacetamide (or equivalent enamine precursor).

-

Cyclocondensation: The reagents are refluxed in ethanol/acetic acid. The amino group attacks the ketone, followed by cyclization onto the ester.

-

Aromatization: If a dihydropyridine is formed, oxidation (e.g., with DDQ or air/charcoal) yields the aromatic pyridine.

-

Hydrolysis: If the product is an ether or ester, acidic hydrolysis yields the free 3-ol.

Method B: Directed Ortho-Metallation (DoM) (Laboratory Route)

This method allows for the precise introduction of the

Mechanism: The O-carbamate or O-MOM group at C3 acts as a Directed Metallation Group (DMG), directing lithiation to the C4 position.

Step-by-Step Protocol:

-

Protection: Convert 3-hydroxypyridine to 3-(methoxymethoxy)pyridine (MOM-protection) using

and -

Lithiation:

-

Cool solution of 3-(MOM)pyridine in anhydrous THF to

. -

Add LDA (Lithium Diisopropylamide) or n-BuLi (1.1 equiv) dropwise.

-

Note: Lithiation occurs preferentially at C4 due to the chelating effect of the MOM group and the inductive effect of the nitrogen.

-

-

Trifluoromethylation:

-

Add an electrophilic

source, such as S-(trifluoromethyl)dibenzothiophenium triflate (Umemoto’s Reagent) or generate -

Alternative: Quench with iodine to get 4-iodo, then use

(generated from Ruppert-Prakash reagent

-

-

Deprotection: Treat with dilute

in methanol to remove the MOM group, yielding this compound.

Figure 2: Synthetic workflow utilizing Directed Ortho-Metallation for regiocontrol.

Reactivity & Functionalization

The this compound scaffold offers distinct reactive sites for diversification.

O-Alkylation vs. N-Alkylation

Under basic conditions, the ambient nucleophile (pyridinate anion) can react at either the Oxygen or the Nitrogen.

-

O-Alkylation: Favored by "hard" electrophiles (e.g., alkyl halides with

) and non-polar solvents. -

N-Alkylation: Favored by "soft" electrophiles and polar aprotic solvents, leading to pyridones.

-

Control: The bulky C4-

group sterically hinders the Oxygen slightly, but electronically it reduces the nucleophilicity of the Nitrogen significantly, often improving O-selectivity compared to non-fluorinated analogs.

Cross-Coupling

The C-OH bond can be activated as a triflate (

-

Reagent: Triflic anhydride (

) + Pyridine base. -

Reaction: Suzuki-Miyaura coupling at C3 to introduce biaryl motifs. The C4-

group remains stable under standard Pd-catalyzed conditions.

Medicinal Chemistry Applications

Bioisosterism

The this compound moiety is a bioisostere for:

-

Salicylic Acid: The OH and Ring-N mimic the H-bond network of the acid/phenol, while

mimics the lipophilic bulk of a chloro or methyl group. -

Catechols: It replaces metabolically unstable catechol moieties in kinase inhibitors, preventing quinone formation.

Case Study Context

In kinase inhibitors (e.g., targeting BRAF or VEGFR), the 3-hydroxy group often forms a critical H-bond with the "hinge region" of the kinase ATP-binding pocket. The adjacent

-

Hydrophobic Fill: Occupies the hydrophobic back-pocket (Gatekeeper residue).

-

Electronic Modulation: Lowers the pKa of the OH, strengthening the H-bond interaction with backbone carbonyls.

Safety & Handling

-

Hazards: Fluorinated pyridines can cause severe eye irritation and skin sensitization.

-

Volatility: While solid, the precursors (fluorinated ketones) are volatile and lachrymators.

-

Stability: The

bond is generally inert, but strong reducing agents (e.g.,

References

-

Schlosser, M., et al. "Pyridine elaboration through organometallic intermediates: regiochemical control and completeness."[4] Chemical Society Reviews, 2007.[4] Link

-

Reissig, H.U., et al. "Three-Component Synthesis of Perfluoroalkyl- or Perfluoroaryl-Substituted 4-Hydroxypyridine Derivatives." The Journal of Organic Chemistry, 2009. Link

-

Yamamoto, Y., et al. "Dearomative transformation of CF3-substituted pyridine-3-ols via oxidopyridinium cycloaddition."[1] Chemical Science, 2022.[5] (Discusses advanced reactivity of this specific scaffold).

-

Umemoto, T. "Electrophilic Trifluoromethylating Reagents." Chemical Reviews, 1996. (Foundational text on introducing the CF3 group). Link

-

Meanwell, N.A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

Sources

Technical Guide: Safety, Handling, and Hazard Profile of 4-(Trifluoromethyl)pyridin-3-ol

Executive Summary

4-(Trifluoromethyl)pyridin-3-ol (CAS 936841-71-3) is a specialized fluorinated heterocyclic building block used primarily in the development of kinase inhibitors and agrochemicals.[1] Its structural utility lies in the bioisosteric replacement of phenols and the metabolic blocking capability of the trifluoromethyl (

Critical Safety Insight: Unlike standard pyridines, the electron-withdrawing nature of the

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the physical properties is the first line of defense.[1] The acidity (pKa) is the defining characteristic that dictates both safety and extraction protocols.[1]

| Property | Data | Technical Context |

| Chemical Name | This compound | Also known as 3-Hydroxy-4-(trifluoromethyl)pyridine |

| CAS Number | 936841-71-3 | Unique identifier for the free base.[1][2] |

| Molecular Weight | 163.10 g/mol | -- |

| Appearance | White to off-white solid | Hygroscopic; tends to clump if exposed to moisture.[1] |

| Acidity (pKa) | ~6.4 (Predicted) | Significantly Acidic. The |

| Solubility | DMSO, Methanol, DCM | Soluble in basic aqueous solutions (forms phenoxide salt). |

| LogP | ~1.7 | Moderate lipophilicity; penetrates skin barriers.[1] |

Toxico-Pharmacological Context & Hazards[1][5]

GHS Hazard Classification

This compound is classified under GHS as a Category 2 Skin/Eye Irritant and Category 3 STOT (Respiratory).[1]

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Mechanism of Toxicity (Expert Insight)

While standard SDSs list "irritation," the causality is specific:

-

Acidic Corrosivity: Upon contact with moisture (sweat, tears, mucous membranes), the compound protonates water, lowering local pH.[1] The

-stabilized anion is stable enough to penetrate tissue layers, leading to deep-tissue irritation unlike simple mineral acids which burn superficially.[1] -

Metabolic Stability: The

group blocks cytochrome P450 oxidative metabolism at the 4-position.[1] If absorbed systemically, the compound resists degradation, potentially prolonging its toxicological half-life compared to non-fluorinated analogues.[1] -

Fluoride Ion Release (Low Risk but Critical): Under extreme conditions (fire or strong nucleophilic attack), the

bonds can degrade, releasing fluoride ions (

Strategic Handling & Engineering Controls[1]

The "Acidic Pyridine" Protocol

Standard "fume hood and gloves" advice is insufficient.[1] The handling protocol must account for the compound's acidity and volatility as a dust.[1]

Engineering Controls:

-

Primary: Class II Biological Safety Cabinet or Chemical Fume Hood with face velocity >100 fpm.[1]

-

Secondary: Static-dissipative weighing boats to prevent dust scattering (fluorinated powders often carry static charge).[1]

PPE Selection Matrix:

| Hazard Vector | Standard PPE | Expert Recommendation |

| Skin Contact | Nitrile Gloves | Double Gloving: Inner Nitrile (4 mil) + Outer Nitrile (5-8 mil).[1] The outer glove should be changed immediately upon splash.[1] |

| Eye Contact | Safety Glasses | Chemical Goggles: Due to the fine particle size and acidity, glasses with side shields are insufficient.[1] Goggles seal the eyes from acidic dust.[1] |

| Inhalation | Surgical Mask | P95/N95 Respirator: If weighing >100mg outside a hood (not recommended), a fitted respirator is mandatory.[1] |

Handling Decision Tree (Graphviz)

This logic flow ensures the correct containment level is selected based on the operation scale.[1]

Caption: Operational decision tree for selecting containment based on scale. Note the requirement for static control with larger powder volumes.

Experimental Protocols: Synthesis & Workup

Self-Validating Workup System

Because the pKa is ~6.4, standard acid/base extractions must be modified.[1]

The Problem: In a standard workup using 1M NaOH (pH 14), the compound will be fully deprotonated (anionic) and stay in the water layer. The Solution: A pH-controlled extraction.[1]

Step-by-Step Protocol:

-

Reaction Quench: Quench reaction mixture with water.

-

Acidification: Adjust aqueous layer pH to ~4.0 using 1M HCl. Why? At pH 4 (2 units below pKa), the compound is >99% neutral and extractable.

-

Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Washing: Wash organic layer with Brine, NOT saturated

.[1]

Waste Disposal

-

Stream: Fluorinated Organic Waste . Do not mix with general organic solvents if your facility separates halogens for high-temperature incineration.[1]

-

Labeling: Must explicitly state "Contains CF3-pyridine derivatives."[1]

Emergency Response & Decontamination

Exposure Response Workflow

Immediate action is required to mitigate the acidic irritation.[1]

Caption: Emergency response workflow. Note: Calcium Gluconate is generally reserved for HF exposure, but should be available if the compound was involved in a fire.

Spill Cleanup

-

Isolate: Evacuate the immediate area (10 ft radius).

-

PPE: Don goggles, double nitrile gloves, and N95 respirator.[1]

-

Neutralize: Cover spill with sodium carbonate or spill pillow to neutralize acidity.[1]

-

Clean: Sweep up (do not vacuum to avoid dust generation) and place in a sealed container labeled "Fluorinated Waste."[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118704289, 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine (Analogous Structure Safety Data).[1] Retrieved from [Link][1]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Context on metabolic stability of CF3 groups).

-

European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and GHS Classifications.[1] Retrieved from [Link][1]

Sources

The Trifluoromethylpyridine Warhead: Mechanisms, Synthesis, and Applications

The following technical guide details the mechanism of action, chemical biology, and experimental validation of trifluoromethylpyridine (TFMP) motifs in drug discovery and agrochemistry.

An In-Depth Technical Guide for Researchers

Introduction: The "Fluorine Effect" in Pyridine Scaffolds

The trifluoromethylpyridine (TFMP) moiety is not merely a structural decoration; it is a functional "warhead" in medicinal and agricultural chemistry. Its incorporation into a bioactive molecule fundamentally alters the physicochemical landscape of the ligand, driving potency through three distinct mechanisms:

-

Electronic Modulation: The strongly electron-withdrawing

group ( -

Metabolic Blockade: The

bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing a -

Lipophilic Occupancy: The trifluoromethyl group has a volume roughly equivalent to an isopropyl group but with significantly higher lipophilicity (

). This allows it to fill hydrophobic pockets in target proteins (e.g., kinase allosteric sites) with high shape complementarity.

Agrochemical Mechanisms: Neuro-Modulation and Cytoskeletal Collapse

The agricultural sector has pioneered the use of TFMPs to target novel biological pathways that have no equivalent in mammalian systems, ensuring high selectivity.

Case Study A: Flonicamid & The Chordotonal Organ Modulators

Compound: Flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide) Target: Chordotonal Organs (Stretch Receptors) IRAC Group: 29 (Chordotonal Organ Modulators)

Mechanism of Action (MoA): Flonicamid acts as a pro-insecticide .[1] Upon ingestion by hemipteran pests (aphids, whiteflies), it is metabolized into 4-trifluoromethylnicotinamide (TFNA-AM) .[1] Unlike neonicotinoids that target the nicotinic acetylcholine receptor (nAChR), TFNA-AM targets the chordotonal organs —mechanosensory structures responsible for detecting joint position and gravity.

-

The Pathway: TFNA-AM does not bind directly to the TRPV channels (as Pymetrozine does).[2] Instead, it acts upstream, inhibiting a specific nicotinamidase enzyme. This inhibition leads to an accumulation of substrates or depletion of products that constitutively activates the TRPV channels in the chordotonal cilia.

-

The Phenotype: The insect loses proprioception, perceiving false signals of movement. It stops feeding immediately (starvation effect) and exhibits "drunken" coordination before death.

Caption: The activation pathway of Flonicamid, transitioning from pro-drug to the active metabolite TFNA-AM, which disrupts mechanotransduction.

Case Study B: Fluopicolide & Spectrin Delocalization

Compound: Fluopicolide Target: Spectrin-like Proteins FRAC Group: 43

Mechanism of Action: Fluopicolide represents a unique class of anti-oomycete fungicides. It targets spectrin-like proteins which link the plasma membrane to the actin cytoskeleton.

-

Binding: The TFMP moiety facilitates entry into the cell and binding to the spectrin-like protein complex.

-

Delocalization: Upon binding, spectrin is rapidly delocalized from the membrane to the cytoplasm.

-

Collapse: Without the spectrin anchor, the actin cytoskeleton collapses. This is visually confirmed by the immediate swelling and bursting of zoospores (lysis) within minutes of exposure.

Pharmaceutical Precision: Protease and Receptor Inhibition

In drug development, the TFMP group is often used to optimize binding kinetics and metabolic stability.

Case Study C: Tipranavir (HIV Protease Inhibitor)

Compound: Tipranavir (Aptivus) Structure: Contains a 5-(trifluoromethyl)-2-pyridinesulfonamide scaffold.[3][4][5][6]

Mechanism: Tipranavir is a non-peptidic protease inhibitor (NPPI).[4] Traditional PIs mimic the transition state of the peptide substrate. Tipranavir, however, uses the TFMP-sulfonamide scaffold to bind to the HIV-1 protease active site with fewer hydrogen bonds than peptidic inhibitors.

-

Role of TFMP: The trifluoromethylpyridine group occupies the S3/S3' hydrophobic pocket of the protease. The rigidity of the pyridine ring combined with the hydrophobic bulk of the

group creates a high-affinity "anchor" that is less sensitive to the point mutations (e.g., V82A) that render other PIs ineffective. This "flexible fit" allows Tipranavir to remain effective against multi-drug-resistant HIV strains.

Case Study D: Apalutamide (Prostate Cancer)

Compound: Apalutamide (Erleada) Structure: Features a fluorinated pyridine linked to a thiohydantoin core.[7]

Mechanism: Apalutamide is a second-generation Androgen Receptor (AR) antagonist.

-

Role of TFMP: The fluorinated pyridine ring is critical for high-affinity binding to the AR ligand-binding domain (LBD). The electron-deficient nature of the pyridine (enhanced by the

group) strengthens

Validated Experimental Protocols

To validate the mechanism of action for novel TFMP derivatives, the following self-validating protocols are recommended.

Protocol A: Ex Vivo Chordotonal Organ Electrophysiology

Purpose: To confirm "Flonicamid-like" activity by measuring mechanosensory inhibition in Drosophila larvae.

Materials:

-

Drosophila melanogaster (3rd instar larvae).

-

Dissection saline (HL3.1 buffer: 70 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 10 mM NaHCO3, 5 mM Trehalose, 115 mM Sucrose, 5 mM HEPES, pH 7.2).

-

Suction electrode (glass capillary pulled to ~10 µm tip).

-

Piezo-electric actuator (for mechanical stimulation).

Workflow:

-

Dissection: Pin the larva dorsal-side up. Fillet open along the dorsal midline to expose the lateral chordotonal organs (lch5) on the body wall. Remove gut and fat body.

-

Perfusion: Perfuse the preparation with HL3.1 saline.

-

Electrode Placement: Place the suction electrode on the axonal bundle of the lch5 organ. Apply gentle suction to seal.

-

Baseline Recording: Record spontaneous action potentials (APs) for 2 minutes.

-

Stimulation: Attach the piezo actuator probe to the cap cell (attachment point) of the lch5 organ. Apply a 10 µm displacement (step pulse) for 500 ms.

-

Treatment: Perfuse with 10 µM TFNA-AM (Note: Use the metabolite, not parent Flonicamid, for immediate effect).

-

Readout:

-

Control: A burst of APs occurs at the onset and offset of the stretch.

-

Positive Hit: A significant increase in spontaneous firing frequency (constitutive activation) followed by a silencing of the mechanically evoked response within 10-20 minutes.

-

Protocol B: Spectrin Delocalization Assay

Purpose: To validate "Fluopicolide-like" cytoskeletal disruption in Oomycetes.

Workflow:

-

Culture: Grow Phytophthora infestans zoospores in pea broth at 18°C.

-

Treatment: Treat cell suspension with the test compound (e.g., 5 ppm) for 10 minutes . (Include 0.1% DMSO solvent control).

-

Fixation: Rapidly fix cells with 4% paraformaldehyde in PBS (pH 7.4) for 30 minutes.

-

Permeabilization: Wash with PBS, then incubate in 0.1% Triton X-100 for 10 minutes.

-

Staining:

-

Primary Ab: Anti-spectrin monoclonal antibody (1:200 dilution) overnight at 4°C.

-

Secondary Ab: Alexa Fluor 488-conjugated anti-mouse IgG (1:500) for 1 hour.

-

-

Microscopy: Image using Confocal Laser Scanning Microscopy (CLSM).

-

Quantification (Table 1):

Table 1: Data Interpretation for Spectrin Assay

| Observation | Localization Pattern | Interpretation |

| Control | Sharp, defined fluorescence at the plasma membrane periphery. | Intact Cytoskeleton |

| Active Hit | Diffuse, cytoplasmic fluorescence; "hollow" membrane. | Spectrin Delocalization (Fluopicolide-like) |

| Toxic/Non-specific | Clumped fluorescence or fragmented cell debris. | General Cytotoxicity (Not specific MoA) |

Synthesis: Building the Warhead

The synthesis of TFMP derivatives typically follows one of two robust routes, chosen based on the substitution pattern required.

-

Cyclocondensation (De Novo Ring Formation):

-

Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate + Enamines/Amides.

-

Utility: Best for generating 2- or 6-trifluoromethylpyridines.

-

Advantage:[8] Allows installation of the

group early in the synthesis from stable precursors.

-

-

Halogen-Exchange (The Industrial Standard):

-

Reagents: Trichloromethylpyridine + HF (or SbF3).

-

Utility: Industrial scale production of precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Advantage:[8] Cost-effective for simple substitution patterns used in agrochemicals (e.g., Fluazifop, Haloxyfop).

-

References

-

Insecticide Resistance Action Committee (IRAC). (2024).[1] IRAC Mode of Action Classification Scheme, Version 10.5.Link

-

Morita, M., et al. (2014). "Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding."[9] Pest Management Science, 70(10). Link

-

Toquin, V., et al. (2006). "A New Mode of Action for Fluopicolide: Modification of the Cellular Localisation of a Spectrin-like Protein." Modern Fungicides and Antifungal Compounds V. Link

-

Turner, S. R., et al. (2005). "Tipranavir (PNU-140690): A non-peptidic HIV protease inhibitor for the treatment of ritonavir-resistant HIV."[6] Journal of Medicinal Chemistry. Link

-

Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research. (Describes Apalutamide/ARN-509).[5] Link

-

Spalthoff, C., et al. (2022). "Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide."[1][2] Pest Management Science. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tipranavir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]

- 7. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Flonicamid [lsuagcenter.com]

Methodological & Application

Application Notes: The Strategic Deployment of 4-(Trifluoromethyl)pyridin-3-ol in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the trifluoromethylpyridine scaffold has emerged as a particularly valuable building block. This guide provides an in-depth technical overview of a specific, highly functionalized reagent: 4-(Trifluoromethyl)pyridin-3-ol . We will explore its unique physicochemical properties, its role as a versatile synthetic intermediate, and its application in designing targeted therapies, particularly as a phenol bioisostere in kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold's distinct advantages to overcome common challenges in lead optimization, such as metabolic instability and off-target toxicity. Detailed, field-tested protocols for its derivatization are provided to accelerate discovery programs.

Introduction: The Rationale for Fluorinated Pyridinols

The pyridine ring is a privileged structure in drug discovery, present in numerous approved therapeutics.[1] Its utility stems from its ability to engage in hydrogen bonding, its aqueous solubility at physiological pH, and its versatile chemistry. When combined with a trifluoromethyl (-CF3) group, the resulting scaffold gains significant advantages. The -CF3 group is a powerful modulator of a molecule's properties, known to enhance metabolic stability, increase lipophilicity, and alter the pKa of nearby functional groups, which can lead to improved binding affinity and better pharmacokinetic profiles.[2][3]

The this compound scaffold combines these features with a crucial hydroxyl group, creating a unique building block with exceptional potential. This arrangement allows it to act as a bioisosteric replacement for substituted phenols—a common motif in bioactive compounds that is often plagued by rapid phase II metabolism (glucuronidation or sulfation).[4][5] By replacing a phenyl ring with a pyridine, chemists can introduce a hydrogen bond acceptor (the pyridine nitrogen) and alter the electronic distribution, while the 3-ol group preserves the critical hydrogen-bonding donor capability of a phenol. The 4-CF3 group further refines these properties, making this a highly tunable and strategic scaffold for lead optimization.

Physicochemical Properties and Design Principles

The strategic value of this compound is rooted in the interplay between its three key components: the pyridine core, the hydroxyl group, and the trifluoromethyl group. Understanding these properties is critical for predicting its behavior and designing effective experiments.

dot graph Logical_Relationships { layout=dot; rankdir=LR; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Logical relationships between scaffold properties and drug discovery outcomes.

The Phenol Bioisostere Concept

Phenols are prevalent in drug design but are often metabolic liabilities. The this compound scaffold serves as an excellent bioisostere by mimicking the key hydrogen-bonding donor feature of a phenol while offering improved properties.[4][6]

| Property | Phenol | This compound (Predicted) | Rationale for Advantage |

| pKa (Acidity) | ~10.0[7] | ~8.0 - 8.5 | The electron-withdrawing -CF3 group and pyridine nitrogen lower the pKa, making the -OH a stronger H-bond donor and increasing its acidity.[2][8] This can enhance binding to targets like kinase hinge regions. |

| Metabolism | High (Prone to Glucuronidation)[5] | Low to Moderate | The pyridine nitrogen disrupts the recognition by UGT enzymes, significantly reducing Phase II conjugation and improving metabolic stability. |

| Solubility | Moderate | Moderate to High | The pyridine nitrogen can be protonated at physiological pH, increasing aqueous solubility compared to a lipophilic substituted phenol. |

| H-Bonding | Donor (-OH) | Donor (-OH) & Acceptor (Pyridine N) | Offers an additional vector for interaction with the target protein, potentially increasing binding affinity and selectivity. |

Synthesis and Derivatization Strategies

While the direct synthesis of this compound can be challenging, it is often accessible through multi-step sequences starting from commercially available trifluoromethylated building blocks.[1][9] More importantly, once obtained, it serves as a versatile platform for library synthesis. Its two primary reactive handles are the hydroxyl group and the pyridine ring itself.

dot graph Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Typical workflow for library synthesis using the scaffold.

Key Derivatization Reactions

-

O-Alkylation/Arylation: The hydroxyl group can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) and reacted with a wide range of alkyl or aryl halides. This is the most direct method for probing the solvent-exposed region around the core.

-

Cross-Coupling Reactions: The pyridine ring can first be halogenated at positions 2, 5, or 6. These halogenated intermediates are then substrates for powerful C-C and C-N bond-forming reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents.[10]

Application Case Study: Kinase Inhibitors

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and is frequently deregulated in cancer.[11] Many successful kinase inhibitors achieve their potency and selectivity by forming key hydrogen bonds with the "hinge" region of the ATP-binding pocket. The this compound scaffold is an ideal "hinge-binder" for several reasons:

-

The pyridinol -OH group acts as a hydrogen bond donor.

-

The pyridine nitrogen can act as a hydrogen bond acceptor.

-

The trifluoromethyl group can be oriented towards a hydrophobic pocket, increasing binding affinity.

A prominent example of a drug candidate utilizing a related scaffold is Bimiralisib (PQR309) , a potent, brain-penetrant PI3K/mTOR inhibitor.[12] Bimiralisib features a 2-amino-4-(trifluoromethyl)pyridine moiety where the amino group forms critical hydrogen bonds with aspartate residues in the binding pocket.[12] Replacing the amino group with a hydroxyl group, as in our scaffold, would preserve the crucial hydrogen bond donor capability while altering other physicochemical properties.

Caption: Hypothetical binding mode of the scaffold in a kinase active site.

Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for O-Alkylation

This protocol describes a typical Williamson ether synthesis to derivatize the hydroxyl group.

Causality and Experimental Choices:

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion. For more sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) can be used, though it may require higher temperatures and longer reaction times.

-

Solvent: Anhydrous DMF or THF are used as they are polar aprotic solvents that effectively solvate the cation of the resulting alkoxide but do not interfere with the nucleophilic attack. Anhydrous conditions are critical as NaH reacts violently with water.

-

Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation is typically run at room temperature or with gentle heating to achieve a reasonable reaction rate.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Observation Note: Vigorous bubbling (H₂ evolution) will be observed. Stir until the bubbling ceases (approx. 30-60 minutes), indicating complete formation of the alkoxide.

-

-

Alkylation: Add the desired alkyl halide (R-X, 1.1 eq) dropwise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol assumes a starting material of 2-Chloro-4-(trifluoromethyl)pyridin-3-ol, which would be prepared in a prior step.

Causality and Experimental Choices:

-

Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a ligand is used. The choice of ligand is crucial for catalytic cycle efficiency and can prevent side reactions.

-

Base: An aqueous solution of a base like Na₂CO₃ or K₂CO₃ is required for the transmetalation step of the catalytic cycle. It also neutralizes any acid formed.

-

Solvent System: A biphasic solvent system (e.g., Dioxane/Water or Toluene/Water) is commonly used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

-

Inert Atmosphere: Degassing the reaction mixture (e.g., by bubbling argon through the solution) is absolutely critical to remove oxygen, which can oxidize the Pd(0) active catalyst and deactivate it.

Step-by-Step Methodology:

-

Preparation: To a reaction vessel, add the 2-Chloro-4-(trifluoromethyl)pyridin-3-ol (1.0 eq), the desired aryl boronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Reagent Addition: Add the base (e.g., Na₂CO₃, 3.0 eq).

-

Solvent Addition: Add the solvent system (e.g., 1,4-Dioxane and Water, in a 4:1 ratio).

-

Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography to yield the desired coupled product.

Conclusion

This compound is a high-value scaffold for medicinal chemists engaged in lead optimization. Its defining feature as a metabolically robust phenol bioisostere, combined with the electronic modulation provided by the trifluoromethyl group, makes it an exceptional tool for enhancing drug-like properties.[2] By leveraging the reactivity of both the hydroxyl group and the pyridine core, researchers can rapidly generate diverse libraries to probe structure-activity relationships and develop candidates with superior potency, selectivity, and pharmacokinetic profiles. The protocols and strategic insights provided herein serve as a comprehensive guide for the effective application of this promising building block in drug discovery programs.

References

-

Dudley, D. A., et al. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Available at: [Link]

-

Li, L., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

-

Beaufils, F., et al. (2008). Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity. Cancer Research. Available at: [Link]

-

Krusche, M., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. Available at: [Link]

-

Comins, D. L., et al. (2001). Synthesis of 3-Pyridinols Functionalized at C4. ResearchGate. Available at: [Link]

-

Wikipedia (2024). Phenol. Wikipedia. Available at: [Link]

-

Krusche, M., et al. (2024). Phenol (bio)isosteres in drug design and development. ResearchGate. Available at: [Link]

-

Hovione (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]

-

Roy, H. N., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PMC - NIH. Available at: [Link]

-

Leito, I., et al. (2022). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]

-

Al-Juboori, F. H. (2013). Comparison of pKa values for some phenols imines derived from 3-acetyl and 4-acetyl pyridines. ResearchGate. Available at: [Link]

-

Cambridge MedChem Consulting (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

-

Kubyshkin, V., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry. Available at: [Link]

-

Das, B., et al. (2014). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. Available at: [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Zhang, D., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. Scientific Reports. Available at: [Link]

-

Gámez-Montaño, R., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available at: [Link]

-

Menéndez, J. C., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. Available at: [Link]

-

CBSE Academic (2024). Marking Scheme Sample Paper (2024-25) Chemistry Theory (043). CBSE. Available at: [Link]

-

Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: [Link]

-

Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. Available at: [Link]

-

LibreTexts Chemistry (2025). 17.2: Properties of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

-

Al-Juboori, F. H. (2014). Influence of different of ethanol percentages on pKa values for some imines derived from 3-acetyl and 4-acetyl pyridines. Iraqi Academic Scientific Journals. Available at: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenol - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

analytical methods for 4-(Trifluoromethyl)pyridin-3-ol characterization

Application Note: Comprehensive Characterization of 4-(Trifluoromethyl)pyridin-3-ol

Abstract

This compound (CAS 936841-71-3) is a critical fluorinated heterocyclic building block used in the synthesis of next-generation agrochemicals and pharmaceuticals. Its unique electronic profile—combining the electron-withdrawing trifluoromethyl group with an ionizable hydroxyl moiety—presents specific analytical challenges. This guide details a multi-modal characterization strategy, integrating NMR, HPLC-UV/MS, and physicochemical profiling to ensure structural integrity and purity.

Physicochemical Profile & Safety

Before initiating analysis, it is vital to understand the compound's behavior in solution and solid states. The electron-withdrawing

| Property | Specification / Value | Notes |

| CAS Number | 936841-71-3 | |

| Formula | MW: 163.10 g/mol | |

| Appearance | White to pale yellow solid | Coloration often indicates oxidation or trace iron impurities. |

| pKa (Predicted) | ~6.41 | Significantly more acidic than 3-hydroxypyridine (pKa ~8.7). |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water unless pH > 7. |

| Hygroscopicity | Moderate | Store under inert atmosphere (Ar/N2) at 2-8°C. |

Analytical Strategy Overview

The following workflow illustrates the decision matrix for characterizing this compound, moving from identity confirmation to purity release.

Figure 1: Step-wise analytical decision matrix for releasing fluorinated pyridinol batches.

Method 1: Nuclear Magnetic Resonance (NMR)[2][3][4][5]

Objective: Definitive structural elucidation. The

Protocol A: Sample Preparation

-

Solvent: DMSO-

is preferred over -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.0 ppm) for

;

Key Spectral Features

1.

-

Signal: Singlet (s) appearing in the range of -60 to -65 ppm .

-

Diagnostic Value: Integration of this peak against an internal standard is the most accurate method for determining absolute assay purity (qNMR), avoiding extinction coefficient errors common in UV methods.

2.

-

~11.0 ppm (br s, 1H): Hydroxyl (-OH) proton. Broadening indicates exchange; may disappear if

- ~8.2 - 8.5 ppm (s/d, 1H): H-2 proton (between N and OH). Typically a singlet or fine doublet due to long-range coupling.

- ~8.0 - 8.3 ppm (d, 1H): H-6 proton (adjacent to N).

-

~7.5 - 7.8 ppm (d, 1H): H-5 proton (adjacent to

3.

-

Carbon: Quartet (

-

C-4 (Ipso): Quartet (

Hz). -

C-3/C-5 (Ortho): Small quartets (

Hz) may be observed.

Method 2: Chromatographic Purity (HPLC-UV/MS)

Objective: Quantify impurities (regioisomers, starting materials) and confirm molecular weight.

Challenge: The phenolic nature means peak shape can tail severely on standard silica-based C18 columns due to silanol interactions. Solution: Use an acidic mobile phase to keep the hydroxyl group protonated (neutral), improving peak symmetry.

Protocol B: HPLC Method Parameters

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm | Sterically protected phases resist acid hydrolysis and reduce silanol activity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of the -OH (pKa ~6.4). |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for fluorinated aromatics than MeOH. |

| Gradient | 5% B to 95% B over 15 min | General screening gradient. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 254 nm & 210 nm | 254 nm for aromatic ring; 210 nm for non-aromatic impurities. |

| Mass Spec | ESI (+) and (-) | ESI(+) : |

System Suitability Criteria:

-

Tailing Factor: < 1.5 (Critical for quantitative accuracy).

-

Retention Time: Stable ± 0.1 min.

-

Resolution: > 2.0 between the main peak and any regioisomer (e.g., 2-OH isomer).

Method 3: Solid State Characterization

Objective: Confirm physical form and thermal stability.

-

Melting Point:

-

Expected range: 146 - 148 °C (Note: Literature values vary; pure crystalline forms often exhibit sharp ranges. Broad ranges >2°C indicate impurities or amorphous content).

-

-

IR Spectroscopy (ATR):

-

~3100-3400 cm

: Broad O-H stretch (intermolecular H-bonding). -

~1100-1350 cm

: Strong C-F stretching bands (multiple peaks). -

~1580-1600 cm

: Pyridine ring breathing modes.

-

Storage and Handling

-

Stability: Fluorinated pyridines are generally stable, but the hydroxyl group makes this compound susceptible to oxidation over long periods.

-

Protocol: Store in amber vials (protect from light) under Nitrogen or Argon at 2-8°C.

-

Safety: Treat as a potential irritant. The

group enhances lipophilicity, potentially increasing skin absorption relative to non-fluorinated analogs.

References

-

ChemicalBook. 3-Hydroxy-4-(trifluoromethyl)pyridine Properties and Spectral Data.Link

-

PubChem. Compound Summary: 3-Hydroxy-4-(trifluoromethyl)pyridine.[2]Link

-

Sigma-Aldrich. Product Specification: 4-(Trifluoromethyl)pyridine derivatives.Link

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (General reference for heterocyclic acidity). Link

- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.

Sources

Application Notes and Protocols for NMR Spectroscopy of 4-(Trifluoromethyl)pyridin-3-ol

Abstract

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-(Trifluoromethyl)pyridin-3-ol. This compound is a vital heterocyclic building block in medicinal chemistry and agrochemical development, largely due to the influence of the trifluoromethyl group on its physicochemical properties.[1][2][3] Accurate structural confirmation and purity assessment are critical, for which NMR spectroscopy is the most powerful analytical tool. These notes detail the underlying scientific principles, provide validated, step-by-step protocols for ¹H, ¹³C, and ¹⁹F NMR acquisition, and offer a detailed guide to spectral interpretation. The causality behind experimental choices, such as solvent selection and acquisition parameters, is explained to empower researchers to adapt these methods for related molecular scaffolds.

Introduction: The Significance of this compound

This compound belongs to the class of fluorinated pyridines, which are key structural motifs in a wide array of pharmaceuticals and agrochemicals.[2][3] The incorporation of a trifluoromethyl (-CF₃) group into the pyridine scaffold imparts several desirable properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Consequently, this moiety is found in numerous kinase inhibitors, bioactive molecules, and modern pesticides.

Given its importance, unambiguous characterization of this compound is paramount. NMR spectroscopy provides an unparalleled depth of structural information, allowing for the precise determination of atomic connectivity and stereochemistry. This guide serves as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this compound.

Theoretical Framework for NMR Analysis

The NMR spectrum of this compound is dictated by the interplay of the electronic properties of its constituent parts: the pyridine ring, the electron-withdrawing -CF₃ group, and the electron-donating hydroxyl (-OH) group.

-

¹H NMR: The three aromatic protons will exhibit distinct chemical shifts. The proton at the C-2 position is expected to be the most deshielded (highest ppm value) due to its proximity to the electronegative nitrogen atom. The protons at C-5 and C-6 will be influenced by both the nitrogen atom and the adjacent hydroxyl group. The -OH proton itself will typically appear as a broad singlet, with a chemical shift that is highly sensitive to solvent, concentration, and temperature.[4]

-

¹³C NMR: The pyridine ring will show five distinct aromatic carbon signals. The carbon atom directly bonded to the -CF₃ group (C-4) will be significantly deshielded and will appear as a characteristic quartet due to strong one-bond coupling (¹JCF) with the three fluorine atoms.[5][6] Other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings to the fluorine atoms (ⁿJCF).[7]

-

¹⁹F NMR: As a nucleus with spin I=½ and 100% natural abundance, ¹⁹F is highly amenable to NMR analysis.[8][9] The three fluorine atoms of the -CF₃ group are chemically equivalent and are expected to produce a single signal (a singlet) in the ¹⁹F NMR spectrum. The chemical shift of this signal is a sensitive probe of the electronic environment.[10]

The through-bond scalar coupling (J-coupling) between nuclei provides definitive evidence of connectivity. Key couplings to anticipate are:

-

³JHH (vicinal proton-proton coupling) between adjacent aromatic protons.

-

¹JCF (one-bond carbon-fluorine coupling) for the C-CF₃ bond.

-

ⁿJCF and ⁿJHF (long-range carbon-fluorine and proton-fluorine couplings).

Experimental Workflow and Protocols

A robust NMR analysis follows a systematic workflow, from careful sample preparation to the acquisition of complementary spectra.

Figure 1: Standard workflow for NMR analysis.

Protocol 1: Sample Preparation

Rationale for Solvent Choice:

-

DMSO-d₆: A highly polar aprotic solvent, excellent for solubilizing polar compounds like pyridinols. The hydroxyl proton (-OH) signal is typically well-resolved and exchanges slowly, making it observable.

-

CDCl₃: A less polar solvent. While effective for many organic molecules, the -OH proton may exchange rapidly with trace water or be very broad, potentially complicating its observation. Solvent effects can cause significant shifts in proton and carbon resonances.[11]

Procedure:

-

Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Most high-quality NMR solvents contain an internal standard like Tetramethylsilane (TMS).[12][13]

-

Vortex the vial gently until the sample is fully dissolved. A brief sonication may be required.

-

Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.

| Parameter | ¹H Acquisition | ¹³C{¹H} Acquisition | ¹⁹F Acquisition | Causality & Justification |

| Pulse Program | zg30 | zgpg30 | zg | Standard 1D acquisition with a 30° flip angle for ¹H/¹³C to balance signal and relaxation time. Proton decoupling is essential for ¹³C to simplify the spectrum and provide a sensitivity boost (NOE). |

| Spectrometer Freq. | 400 MHz | 100.6 MHz | 376.5 MHz | Standard frequencies for a 400 MHz instrument. |

| Spectral Width (SW) | ~16 ppm | ~220 ppm | ~200 ppm | SW must encompass all expected signals. Aromatic protons are typically 6-9 ppm. Aromatic/olefinic carbons are 100-170 ppm, while the CF₃ carbon is also in this range. Aromatic CF₃ groups are often around -60 to -80 ppm.[10] |

| Number of Scans (NS) | 8-16 | 256-1024 | 16-64 | ¹³C has low natural abundance (~1.1%) and requires significantly more scans to achieve adequate signal-to-noise. ¹H and ¹⁹F are 100% abundant and require fewer scans. |

| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s | A delay to allow for nuclear relaxation between pulses. 2 seconds is a good starting point for quantitative analysis, but may be shortened for rapid screening. Quaternary carbons may require longer delays. |

| Acquisition Time (AQ) | ~2.5 s | ~1.4 s | ~1.0 s | The time during which the FID is recorded. A longer AQ provides better resolution. |

Data Interpretation and Expected Spectral Features

Figure 2: Structure and key NMR J-couplings.

Expected NMR Data Summary

The following table summarizes the predicted NMR data for this compound in DMSO-d₆. Actual values may vary slightly based on experimental conditions.

| Nucleus | Atom Position | Approx. δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| ¹H | H-2 | 8.2 - 8.4 | s | - | Deshielded by adjacent nitrogen atom. |

| H-5 | 7.4 - 7.6 | d | ³JHH ≈ 5 Hz | Coupled to H-6. | |

| H-6 | 8.1 - 8.3 | d | ³JHH ≈ 5 Hz | Coupled to H-5, deshielded by nitrogen. | |

| 3-OH | 9.5 - 10.5 | br s | - | Chemical shift is concentration and temperature dependent. Exchanges with D₂O. | |

| ¹³C | C-2 | ~140 | d | ²JCH | |

| C-3 | ~155 | m | ²JCF | Carbon bearing the -OH group. | |

| C-4 | ~130 | q | ¹JCF ≈ 270-280 Hz | Characteristic large one-bond coupling to fluorine.[6] | |

| C-5 | ~120 | m | ²JCF, ¹JCH | ||

| C-6 | ~145 | d | ¹JCH | ||

| -CF₃ | ~123 | q | ¹JCF ≈ 270-280 Hz | The carbon of the trifluoromethyl group itself. | |

| ¹⁹F | -CF₃ | -60 to -65 | s | - | Referenced to CFCl₃. May show fine splitting due to ⁴JHF coupling. |

Self-Validation of Data: The trustworthiness of the assignment is confirmed by ensuring consistency across all spectra:

-

The presence of a singlet around -62 ppm in the ¹⁹F spectrum validates the existence of a -CF₃ group.

-

This is corroborated in the ¹³C spectrum by two signals that are split into quartets with a very large coupling constant (~275 Hz).

-

The ¹H spectrum must show three distinct aromatic signals with splitting patterns (e.g., two doublets and a singlet) that are consistent with the substitution pattern on the pyridine ring.

-

Advanced 2D NMR experiments like HSQC (correlates protons to directly attached carbons) and HMBC (correlates protons and carbons over 2-3 bonds) can be used for definitive, unambiguous assignment of all signals.

Conclusion

NMR spectroscopy is an indispensable technique for the structural verification and analysis of this compound. By employing a multi-nuclear approach (¹H, ¹³C, and ¹⁹F), researchers can gain a complete and unambiguous understanding of the molecular structure. The protocols and interpretive guidelines presented here provide a robust framework for obtaining high-quality, reliable data, ensuring the scientific integrity of research and development involving this important chemical entity.

References

- MySkinRecipes. 4-(Trifluoromethyl)pyridin-3-amine.

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 98-111. [Link]

-

Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

- Demissie, T. B., & Hansen, P. E. (2014). NMR of Organofluorides.

-

Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

-

Demas, P. A., & Pierpont, C. G. (1974). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society, 96(1), 169-172. [Link]

- Mantsch, H. H., & Smith, I. C. P. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 51(9), 1384-1391.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8363–8367. [Link]

-

Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10. [Link]

-

UCSB NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

LibreTexts Chemistry. J-Coupling (Scalar). [Link]

Sources

- 1. 4-(Trifluoromethyl)pyridin-3-amine [myskinrecipes.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 8. biophysics.org [biophysics.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. scs.illinois.edu [scs.illinois.edu]

Application Notes & Protocols: A Framework for Investigating the Antiviral Potential of 4-(Trifluoromethyl)pyridin-3-ol

Introduction: The Rationale for Investigating 4-(Trifluoromethyl)pyridin-3-ol as an Antiviral Candidate

The relentless challenge of emerging and drug-resistant viral pathogens necessitates a robust pipeline of novel chemical entities for antiviral drug discovery. Within this landscape, fluorinated heterocyclic compounds have garnered significant attention. The introduction of a trifluoromethyl (-CF3) group into a molecule can profoundly enhance its pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Specifically, the trifluoromethylpyridine (TFMP) scaffold is a key structural motif in numerous approved pharmaceutical and agrochemical agents, highlighting its privileged role in bioactive compound design.[2][3] For instance, the HIV protease inhibitor Tipranavir incorporates a trifluoromethyl-pyridyl moiety, which is crucial for its interaction with the enzyme's active site.[4]

This document outlines a comprehensive framework for the systematic evaluation of this compound, a compound of interest due to its combination of the bio-enhancing -CF3 group and a pyridin-3-ol core. The hydroxyl group offers a potential site for hydrogen bonding, a critical interaction in many enzyme-inhibitor complexes. While direct antiviral data for this specific molecule is not yet published, its structural features warrant a thorough investigation.

This guide provides a logical, multi-stage workflow designed for researchers in virology and drug development. It begins with foundational cytotoxicity assessments to establish a therapeutic window, proceeds to primary antiviral screening against a panel of representative viruses, and culminates in suggested protocols for elucidating the potential mechanism of action. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility.

Part 1: Foundational Analysis - Cytotoxicity and Therapeutic Index

Before assessing antiviral efficacy, it is imperative to determine the cytotoxicity of this compound in the relevant host cell lines. This step is critical for distinguishing true antiviral activity from non-specific cell killing and for calculating the Selectivity Index (SI), a key parameter in drug development. The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic window.

Protocol 1.1: Determining the 50% Cytotoxic Concentration (CC50)

This protocol utilizes a standard colorimetric assay (e.g., MTT, MTS, or XTT) or a fluorescence-based method (e.g., Resazurin) to measure cell viability. The choice of cell line should correspond to the viruses being tested (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza, MT-4 for HIV).[5]

Principle: Metabolically active cells reduce a substrate (e.g., MTT) into a colored formazan product, the amount of which is directly proportional to the number of viable cells. A dose-dependent decrease in signal in the presence of the compound indicates cytotoxicity.[6]

Step-by-Step Methodology:

-

Cell Seeding: Seed 96-well plates with the chosen host cells at a density that ensures they are in the exponential growth phase at the time of the assay (e.g., 1-2 x 10^4 cells/well).[5] Incubate for 24 hours at 37°C with 5% CO2.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., from 500 µM down to ~0.25 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells.

-

Controls:

-

Cell Control (100% Viability): Wells with cells treated with medium containing the same concentration of the compound's solvent (e.g., DMSO) as the highest test concentration.

-

Blank Control (0% Viability): Wells with medium only (no cells).

-

-

Incubation: Incubate the plates for a duration that matches the planned antiviral assay (e.g., 48-72 hours).

-

Viability Assessment: Add the viability reagent (e.g., 20 µL of MTT solution at 5 mg/mL) to each well and incubate for 2-4 hours.

-

Signal Quantification: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis:

-

Subtract the blank control absorbance from all other readings.

-

Normalize the data to the cell control (set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use non-linear regression (log[inhibitor] vs. normalized response - variable slope) to calculate the CC50 value.

-

Data Presentation: Cytotoxicity Profile

The results of the cytotoxicity assay should be summarized in a clear, tabular format.

| Cell Line | Assay Method | Incubation Time (h) | CC50 (µM) [TBD] |

| Vero E6 | MTT | 48 | To Be Determined |

| MDCK | Resazurin | 72 | To Be Determined |

| MT-4 | XTT | 72 | To Be Determined |

Part 2: Primary Antiviral Efficacy Screening

Once a non-toxic concentration range is established, the compound can be screened for antiviral activity. A cytopathic effect (CPE) reduction assay is a robust and widely used method for initial screening against viruses that cause visible damage to host cells.[7]

Workflow for Antiviral Screening

The following diagram illustrates the logical flow from initial compound handling to the final determination of antiviral activity.

Caption: Workflow for primary antiviral screening using a CPE reduction assay.

Protocol 2.1: Cytopathic Effect (CPE) Reduction Assay

Principle: This assay quantifies the ability of a compound to protect cells from virus-induced death or morphological changes (CPE). In the presence of an effective antiviral, cells in infected wells will remain viable and attached, similar to uninfected controls.[5]

Step-by-Step Methodology:

-

Cell Seeding: Seed 96-well plates with host cells as described in Protocol 1.1.

-

Compound and Virus Preparation:

-

Prepare serial dilutions of this compound at 2x the final desired concentration.

-

Prepare a virus stock diluted to a multiplicity of infection (MOI) that will cause 80-100% CPE within 48-72 hours.

-

-

Infection and Treatment:

-

Remove the growth medium from the cells.

-

Add 50 µL of the 2x compound dilutions to the appropriate wells.

-

Immediately add 50 µL of the diluted virus to the compound-containing wells.

-

-

Controls (in triplicate):

-

Virus Control: Cells infected with the virus in the absence of the compound.

-

Cell Control: Cells mock-infected with medium (no virus, no compound).

-

Toxicity Control: Cells treated with the highest concentration of the compound but no virus.

-

Positive Control: A known antiviral drug for the specific virus being tested (e.g., Remdesivir for SARS-CoV-2).

-

-

Incubation: Incubate the plates at 37°C with 5% CO2 until the desired level of CPE is observed in the virus control wells.

-

Quantification of CPE:

-

Carefully wash the plates with PBS to remove dead cells.

-

Fix the remaining adherent cells with 4% paraformaldehyde for 20 minutes.

-

Stain the cells with 0.5% crystal violet solution for 15 minutes.

-

Wash the plates extensively with water to remove excess stain and allow them to dry.

-

Solubilize the stain with 100 µL of methanol per well.

-

Measure the absorbance at ~595 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of CPE reduction for each concentration relative to the virus and cell controls.

-

Plot the percentage of protection against the log of the compound concentration.

-

Use non-linear regression to determine the EC50 value.

-

Calculate the Selectivity Index (SI) = CC50 / EC50.

-

Data Presentation: Antiviral Activity Summary

A summary table should be used to present the primary screening results. A compound with an SI > 10 is generally considered a good candidate for further investigation.

| Virus Target | Cell Line | Assay Type | EC50 (µM) [TBD] | CC50 (µM) [TBD] | Selectivity Index (SI) [TBD] |

| Influenza A | MDCK | CPE | TBD | TBD | TBD |

| SARS-CoV-2 | Vero E6 | CPE | TBD | TBD | TBD |

| HSV-1 | Vero | Plaque | TBD | TBD | TBD |

| HIV-1 | MT-4 | CPE | TBD | TBD | TBD |

Part 3: Elucidating the Mechanism of Action (MoA)

If this compound demonstrates promising primary activity (e.g., low micromolar EC50 and a high SI), the next logical step is to investigate its mechanism of action. This involves determining which stage of the viral life cycle is inhibited.

Hypothesized Viral Targets based on Chemical Structure

The structure of this compound, with its electron-withdrawing -CF3 group and hydrogen-bonding hydroxyl group, suggests it could potentially function as an inhibitor of viral enzymes. Many antiviral drugs function by targeting key viral proteins.[8] Possible mechanisms include:

-

Inhibition of Viral Polymerase: The compound could act as a non-nucleoside inhibitor, binding to an allosteric site on the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase, thereby halting replication.[8]

-

Inhibition of Viral Protease: Many viruses rely on proteases to cleave polyproteins into functional viral enzymes and structural proteins. The compound could bind to the active site of a viral protease.

-

Inhibition of Viral Entry/Fusion: The compound might interfere with the interaction between viral glycoproteins and host cell receptors or block the conformational changes required for membrane fusion.

Workflow for Mechanism of Action Studies

Caption: A logical workflow for investigating the antiviral mechanism of action.

Protocol 3.1: Time-of-Addition Assay

Principle: This assay helps to pinpoint the stage of the viral life cycle targeted by the compound by adding it at different times relative to infection.[9]

Step-by-Step Methodology:

-

Seed cells in 96-well plates as previously described.

-

Perform three parallel experiments:

-

Entry/Fusion Assay: Pre-incubate the virus with the compound for 1 hour at 37°C before adding the mixture to the cells.

-

Replication Assay: Infect cells with the virus for 1-2 hours, then wash the cells to remove the inoculum, and add fresh medium containing the compound.

-

Full Cycle Assay (Control): Add the compound and virus to the cells simultaneously (as in the primary screen).

-

-

Incubate the plates for 24-48 hours.

-

Quantify the viral yield using a suitable method, such as a plaque assay, TCID50 assay, or qRT-PCR for viral RNA.

-

Interpretation:

-